Desfluoro cabozantinib

Pharmaceutical Analysis Reference Standard Quality Control

Desfluoro cabozantinib (CAS: 849221-94-9), chemically designated as N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-phenylcyclopropane-1,1-dicarboxamide, is a derivative of the multi-targeted tyrosine kinase inhibitor cabozantinib, distinguished by the absence of a fluorine atom on the aniline ring. With a molecular formula of C28H25N3O5 and a molecular weight of 483.52 g/mol, it serves a critical and well-defined role not as a therapeutic agent but as a reference standard impurity for the parent drug, cabozantinib.

Molecular Formula C28H25N3O5
Molecular Weight 483.5 g/mol
Cat. No. B8264344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesfluoro cabozantinib
Molecular FormulaC28H25N3O5
Molecular Weight483.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)N(C4=CC=CC=C4)C(=O)C5(CC5)C(=O)N
InChIInChI=1S/C28H25N3O5/c1-34-24-16-21-22(17-25(24)35-2)30-15-12-23(21)36-20-10-8-19(9-11-20)31(18-6-4-3-5-7-18)27(33)28(13-14-28)26(29)32/h3-12,15-17H,13-14H2,1-2H3,(H2,29,32)
InChIKeyKBPSFNZVQAYUGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desfluoro Cabozantinib: Chemical Identity and Role as a Tyrosine Kinase Inhibitor Impurity Standard


Desfluoro cabozantinib (CAS: 849221-94-9), chemically designated as N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-phenylcyclopropane-1,1-dicarboxamide, is a derivative of the multi-targeted tyrosine kinase inhibitor cabozantinib, distinguished by the absence of a fluorine atom on the aniline ring . With a molecular formula of C28H25N3O5 and a molecular weight of 483.52 g/mol, it serves a critical and well-defined role not as a therapeutic agent but as a reference standard impurity for the parent drug, cabozantinib . Its primary application is in analytical chemistry for the development and validation of quantitative methods, ensuring the quality, purity, and stability of cabozantinib active pharmaceutical ingredient (API) and its finished dosage forms [1].

Why Desfluoro Cabozantinib is Not Interchangeable with Other Cabozantinib Impurity Standards


Generic substitution among cabozantinib-related impurities is inadvisable due to their distinct chemical identities leading to unique chromatographic behaviors and pharmacological implications. Desfluoro cabozantinib, lacking the 4-fluorophenyl group of the parent drug, exhibits different UV absorption profiles, relative retention times in HPLC methods (e.g., an RR of approximately 1.13 to 1.58 for related impurities) [1], and likely a vastly reduced kinase inhibition potency compared to cabozantinib, which targets VEGFR2 with an IC50 of 0.035 nM . Substituting it with a structurally different impurity like Cabozantinib N-oxide or a different positional isomer for a method validation study would compromise the specificity and accuracy of the analytical method, leading to incorrect quantification of the target impurity in API batches. This compound's established role in validated analytical procedures, shown to effectively separate degradation products and related substances [1], directly links its use to data integrity and regulatory compliance, making it a non-substitutable component of quality control workflow.

Quantitative Differentiation of Desfluoro Cabozantinib for Pharmaceutical Quality Control Procurement


Certified Purity: A Decisive Factor from Vendor Comparison

The procurement value of desfluoro cabozantinib is directly tied to its certified purity, where a quantifiable difference exists among vendors. For instance, the minimum purity specification for the compound from AKSci is explicitly stated at 98% , whereas another supplier offers the compound with a lower purity specification of 95% by HPLC . This 3% difference in certified purity is significant when weighing or calculating concentrations for method validation, as a lower-purity standard introduces a larger and less characterized mass of unspecified impurities, which can interfere with the accurate determination of response factors, limit of detection (LOD), and limit of quantification (LOQ).

Pharmaceutical Analysis Reference Standard Quality Control

Defined Relative Retention Time in Validated HPLC Methods

Desfluoro cabozantinib, as a related substance of cabozantinib, has a defined and predictable chromatographic retention time in validated methods, a key parameter for method transfer and system suitability. In a specific reversed-phase HPLC method for estimation of related substances, structurally analogous cabozantinib impurities demonstrated characteristic relative retention times (RR) of approximately 1.13 and 1.58 under optimized gradient elution using an X-Bridge C18 column (150×4.6 mm, 3.5 µ) with a mobile phase of 0.1% orthophosphoric acid and acetonitrile, at a flow rate of 1.0 ml/min and detection at 216 nm [1]. In contrast, cabozantinib itself eluted at 4.15 minutes. The predictable chromatographic behavior of desfluoro cabozantinib relative to the API peak facilitates its rapid and unambiguous identification and quantification during routine quality control, a property not shared by uncharacterized or novel synthetic impurities.

Method Validation RP-HPLC System Suitability

Access to Comprehensive Structural Characterization Data

Select suppliers differentiate their desfluoro cabozantinib product by providing comprehensive characterization data packages, essential for regulatory and research purposes. For example, the supplier SynZeal explicitly states that desfluoro cabozantinib is supplied with 'detailed characterization data compliant with regulatory guideline' [1]. This level of documentation contrasts with suppliers who may provide minimal data, such as a basic certificate of analysis. This difference enables a scientist to bypass extensive in-house structural elucidation, accelerating method development.

Structural Elucidation Regulatory Compliance Characterization

Primary Application Scenarios for Desfluoro Cabozantinib in Industrial and Research Settings


Quantitative Impurity Profiling in Cabozantinib-Active Pharmaceutical Ingredient (API) Batches

Desfluoro cabozantinib is the definitive reference standard for the specific and accurate quantification of the des-fluoro process impurity in cabozantinib API. A quality control (QC) laboratory must use this characterized standard with a high certified purity of 98% to prepare a stock standard solution for spiking into a sample matrix, as demonstrated in validated high-performance liquid chromatography (HPLC) methods [1]. The resulting chromatographic separation, defined by a reproducible relative retention time of approximately 1.13 or 1.58, allows for the accurate integration and calculation of the impurity level in unknown batches, ensuring it stays below the ICH-defined identification threshold, a critical step for batch release [1].

Analytical Method Validation (AMV) for Abbreviated New Drug Applications (ANDA)

During the method validation phase of a generic cabozantinib ANDA, desfluoro cabozantinib is an essential reference substance for demonstrating method specificity and accuracy. The ICH Q2(R1) guideline requires demonstration that a method can accurately measure an analyte in the presence of its potential impurities. By using desfluoro cabozantinib as a spike in accuracy/recovery studies and for determining the limits of detection and quantification (LOD/LOQ) related to the des-fluoro process impurity, the regulatory submission gains critical evidence that the method is stability-indicating and suitable for its intended use, directly contributing to the successful development and approval of the generic drug product [1].

Stability Study of Cabozantinib Drug Products

Forced degradation and long-term stability studies of cabozantinib tablets require the use of desfluoro cabozantinib as a reference marker to confirm that the analytical method is stability-indicating. By establishing that the des-fluoro impurity peak is fully resolved from the main drug peak and all other degradation products and impurities, analysts ensure that any increase in this specific process-related impurity can be accurately monitored over the product's shelf life. The method's proven capability to separate all such impurities from the API under stress conditions is a key requirement for successful stability protocol submission to health authorities [1].

Quote Request

Request a Quote for Desfluoro cabozantinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.